molecular formula C5H12O3 B2360741 (2R)-2,3-Dimethoxypropan-1-ol CAS No. 28959-04-8

(2R)-2,3-Dimethoxypropan-1-ol

Cat. No.: B2360741
CAS No.: 28959-04-8
M. Wt: 120.148
InChI Key: RXDAPJJFRLSRPX-RXMQYKEDSA-N
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Description

(2R)-2,3-Dimethoxypropan-1-ol is a chiral organic compound with the molecular formula C5H12O3 It is a colorless liquid that is soluble in water and various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2,3-Dimethoxypropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (2R)-2,3-dimethoxypropanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of (2R)-2,3-dimethoxypropanal. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction conditions are optimized to achieve high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-Dimethoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2R)-2,3-dimethoxypropanal using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be further reduced to (2R)-2,3-dimethoxypropan-1-amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: (2R)-2,3-Dimethoxypropanal

    Reduction: (2R)-2,3-Dimethoxypropan-1-amine

    Substitution: Depending on the nucleophile, products like (2R)-2,3-dimethoxypropyl chloride or (2R)-2,3-dimethoxypropyl ether can be formed.

Scientific Research Applications

(2R)-2,3-Dimethoxypropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which (2R)-2,3-Dimethoxypropan-1-ol exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. Its hydroxyl group can participate in hydrogen bonding, influencing the reactivity and selectivity of reactions. The compound’s molecular structure allows it to interact with various enzymes and receptors, making it a valuable intermediate in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,3-Dimethoxypropan-1-ol: The enantiomer of (2R)-2,3-Dimethoxypropan-1-ol, with similar chemical properties but different biological activity.

    (2R)-2,3-Dimethoxybutan-1-ol: A structurally similar compound with an additional carbon atom, leading to different reactivity and applications.

    (2R)-2,3-Dimethoxypropan-2-ol: An isomer with the hydroxyl group on the second carbon, resulting in different chemical behavior.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.

Properties

IUPAC Name

(2R)-2,3-dimethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDAPJJFRLSRPX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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